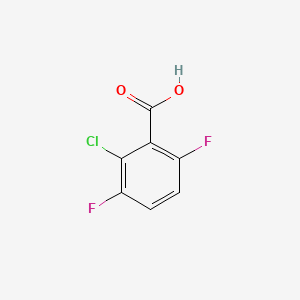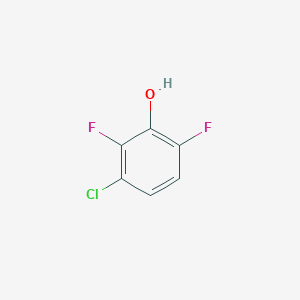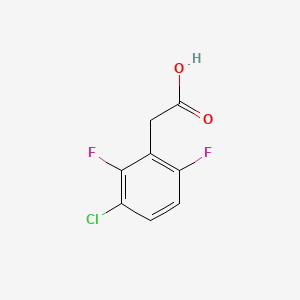
Perfluoro-1,3,5-trimethylcyclohexane
Overview
Description
Perfluoro-1,3,5-trimethylcyclohexane is a chemical compound with the molecular formula C9F18 and a molecular weight of 450.0676 g/mol . It is a colorless liquid that is not miscible with water . This compound is characterized by a cyclohexane ring with three methyl groups and six fluorine atoms attached .
Mechanism of Action
Target of Action
Perfluoro-1,3,5-trimethylcyclohexane is primarily used in the characterization of non-aqueous phase liquid/tracer interaction in support of a vadose zone partitioning interwell tracer test . The primary targets of this compound are therefore the non-aqueous phase liquids (NAPLs) present in the vadose zone, which is the region of soil above the water table.
Mode of Action
Given its application in tracer tests, it is likely that the compound interacts with napls in the vadose zone, allowing for their detection and characterization .
Result of Action
As a tracer compound, its primary effect is likely the detection and characterization of NAPLs in the vadose zone .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water could affect its distribution in aqueous environments . Additionally, the presence of oxidizing agents could potentially impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
Perfluoro-1,3,5-trimethylcyclohexane plays a role in biochemical reactions primarily due to its interaction with non-aqueous phase liquids. It is used in the characterization of non-aqueous phase liquid/tracer interaction in support of vadose zone partitioning interwell tracer tests
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits high stability over time. It is resistant to degradation and maintains its chemical properties under various conditions . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it may have persistent effects in in vitro and in vivo studies.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its high lipophilicity . It may interact with transporters or binding proteins involved in fluorine metabolism, but further research is needed to determine the specific transport and distribution mechanisms. The compound’s localization and accumulation within cells and tissues are influenced by its chemical properties and interactions with cellular components.
Preparation Methods
Chemical Reactions Analysis
Perfluoro-1,3,5-trimethylcyclohexane is relatively inert under normal conditions of use, storage, and transport . It does not undergo significant oxidation, reduction, or substitution reactions due to the strong carbon-fluorine bonds . it can decompose to release toxic fumes, including hydrogen fluoride, under extreme conditions such as high temperatures .
Scientific Research Applications
Perfluoro-1,3,5-trimethylcyclohexane finds its application in the characterization of non-aqueous phase liquid/tracer interaction in support of vadose zone partitioning interwell tracer tests . This compound is used in environmental studies to understand the movement and distribution of contaminants in the subsurface . Additionally, it is utilized in infrared dispersion studies of organic liquids .
Comparison with Similar Compounds
Perfluoro-1,3,5-trimethylcyclohexane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . Similar compounds include perfluoro-1,3-dimethylcyclohexane and nonafluoro-1,3,5-tris(trifluoromethyl)cyclohexane . These compounds share similar properties but differ in the number and arrangement of fluorine atoms, which can affect their physical and chemical behavior .
Properties
IUPAC Name |
1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(7(19,20)21)4(13,14)2(11,8(22,23)24)6(17,18)3(12,5(1,15)16)9(25,26)27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFOLPXKULBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380039 | |
| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-76-5 | |
| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(1,3,5-trimethylcyclohexane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Perfluoro-1,3,5-trimethylcyclohexane a suitable tracer in environmental studies?
A: this compound's chemical properties make it useful for tracing non-aqueous phase liquids (NAPLs) in environmental settings. Its ability to partition into NAPLs, like trichloroethylene (TCE), allows researchers to estimate the amount and distribution of these contaminants in soil and groundwater [, ].
Q2: How does this compound compare to other tracers in partitioning interwell tracer tests (PITT)?
A: In PITTs, using a combination of tracers provides a more complete picture of subsurface contamination. this compound acts as a NAPL-partitioning tracer, while other compounds like sulfur hexafluoride (non-partitioning) and difluoromethane (water-partitioning) provide complementary data []. This allows researchers to differentiate between NAPL saturation and water saturation in the tested environment.
Q3: What unique properties of this compound were studied in plasma polymerization research?
A: Researchers investigated how the molecular structure of this compound and other substituted perfluorocyclohexane monomers influenced the plasma polymerization process []. They found that the electrical discharge power and the specific arrangement of fluorine and carbon atoms in the monomer directly affected the final composition of the plasma polymer. This kind of research is crucial for developing tailored materials with specific properties.
Q4: Were there any studies exploring the potential medical applications of this compound?
A: While the provided research doesn't focus on medical applications, one study investigated the effects of different perfluorocarbons, including this compound, in a rabbit model of acute lung injury []. The study compared their impact on pulmonary gas exchange and mechanics. While this compound itself didn't show significant effects compared to the control group, this highlights the potential of perfluorocarbons in biomedical research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















